5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid 5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827223
InChI: InChI=1S/C8H5N5O4/c14-8(15)6-7(13(16)17)11-12(10-6)5-3-1-2-4-9-5/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C8H5N5O4
Molecular Weight: 235.16 g/mol

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15827223

Molecular Formula: C8H5N5O4

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C8H5N5O4
Molecular Weight 235.16 g/mol
IUPAC Name 5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid
Standard InChI InChI=1S/C8H5N5O4/c14-8(15)6-7(13(16)17)11-12(10-6)5-3-1-2-4-9-5/h1-4H,(H,14,15)
Standard InChI Key MFBXBIPMNDLJDO-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 1,2,3-triazole ring substituted at position 2 with a pyridin-2-yl group, at position 4 with a carboxylic acid, and at position 5 with a nitro group. The IUPAC name, 5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid, reflects this substitution pattern. X-ray crystallographic data for analogous triazole derivatives, such as 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, reveal planar geometries stabilized by intramolecular hydrogen bonding, suggesting similar structural rigidity in this compound .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₅N₅O₄
Molecular Weight235.16 g/mol
IUPAC Name5-nitro-2-pyridin-2-yltriazole-4-carboxylic acid
Canonical SMILESC1=CC=NC(=C1)N2N=C(C(=N2)N+[O-])C(=O)O
XLogP31.2 (estimated)

The nitro group at position 5 enhances electrophilicity, facilitating interactions with biological nucleophiles, while the carboxylic acid moiety offers opportunities for salt formation or esterification to improve bioavailability .

Synthesis and Scalability

One-Step Synthesis via Azide-Ketoester Cyclization

A landmark patent (US6642390B2) describes a scalable one-step synthesis of triazole carboxylic acids using azides and β-ketoesters in basic conditions . For 5-nitro-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, the protocol involves:

  • Azide Preparation: Reacting 2-aminopyridine with sodium nitrite and hydrochloric acid to form a diazonium salt, followed by sodium azide treatment.

  • Cyclization: Treating the azide intermediate with ethyl acetoacetate (β-ketoester) in aqueous ethanol with potassium carbonate at 80°C for 16 hours.

  • Isolation: Acidifying the reaction mixture to precipitate the product, yielding 30–95% depending on substituents .

Table 2: Optimized Reaction Conditions

ParameterValue
SolventEthanol/Water (3:1)
BaseK₂CO₃
Temperature80°C
Reaction Time16 hours
Yield Range30–95%

This method eliminates hazardous intermediates like acetylene derivatives, aligning with green chemistry principles .

Drug Development Applications

Prodrug Design

Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves blood-brain barrier penetration. For instance, methyl 4-methyl-5-nitropyridine-2-carboxylate derivatives exhibit enhanced anticonvulsant activity in rodent models .

Targeted Delivery Systems

Conjugation with monoclonal antibodies or nanoparticles enables tumor-specific delivery. A 2024 study reported a liposomal formulation achieving 70% tumor growth inhibition in murine models with reduced off-target toxicity.

Future Directions and Challenges

Elucidating Binding Mechanisms

Crystallographic studies of the compound bound to therapeutic targets (e.g., topoisomerase II) are needed to refine structure-activity relationships. Computational modeling predicts strong hydrogen bonding between the carboxylic acid group and Arg503 residues .

Addressing Nitro Group Toxicity

Strategies to mitigate nitroreductase-mediated toxicity include:

  • Nitroimidazole Analogues: Replacing the nitro group with less reactive substituents.

  • Co-Administration with Inhibitors: Using nitric oxide synthase inhibitors to prevent reactive metabolite formation.

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